REACTION_CXSMILES
|
Cl.[C:2]([NH:6][NH2:7])([CH3:5])([CH3:4])[CH3:3].CN([CH:11]=[C:12]([C:16](=O)[CH3:17])[C:13]([O-:15])=[O:14])C.[CH2:19](O)[CH3:20]>CCOCC>[C:2]([N:6]1[C:16]([CH3:17])=[C:12]([C:13]([O:15][CH2:19][CH3:20])=[O:14])[CH:11]=[N:7]1)([CH3:5])([CH3:4])[CH3:3] |f:0.1|
|
Name
|
|
Quantity
|
1.35 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)(C)(C)NN
|
Name
|
(dimethylaminomethylene)-3-oxobutanoate
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
CN(C)C=C(C(=O)[O-])C(C)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 2 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture warmed
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
STIRRING
|
Details
|
stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated at reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give an oil which
|
Type
|
WASH
|
Details
|
washed successively with water (25 mL), saturated sodium bicarbonate (25 mL) and brine (25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated at reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give an oil
|
Type
|
CUSTOM
|
Details
|
The oil was purified by chromatography (Biotage S1-25 column, 10-40% ethyl acetate/Hex 750 mL)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)N1N=CC(=C1C)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.48 g | |
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |